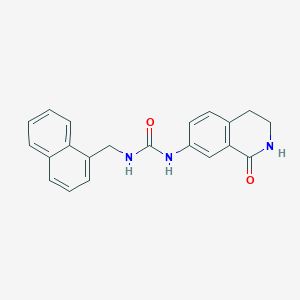
1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O2, with a molecular weight of 345.4 g/mol. The compound features a naphthalene moiety linked to a tetrahydroisoquinoline structure via a urea group, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1351631-07-6 |
Biological Activity
Research into the biological activity of compounds similar to this compound indicates potential applications in various therapeutic areas:
Antitumor Activity:
Studies have shown that related compounds exhibit significant antitumor effects. For instance, tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The structural similarity of this compound suggests it may possess similar properties.
Neurotransmitter Reuptake Inhibition:
Compounds within the tetrahydroisoquinoline family have been recognized as inhibitors of neurotransmitter transporters (e.g., serotonin transporter). This inhibition can lead to increased availability of neurotransmitters in the synaptic cleft, which is beneficial in treating conditions like depression and anxiety disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
Receptor Modulation:
The compound may interact with sigma receptors and other neuroreceptors involved in pain modulation and neuroprotection. This interaction could lead to enhanced analgesic effects.
Enzyme Inhibition:
Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways. This suggests that this compound might also exhibit anti-inflammatory properties.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of isoquinoline derivatives:
Study on Isoquinoline Alkaloids:
A comprehensive review on isoquinoline alkaloids indicated that these compounds possess diverse biological activities including anticancer and neuroprotective effects. The study emphasized the importance of structural modifications in enhancing bioactivity .
Pharmacological Evaluation:
In pharmacological evaluations involving animal models, derivatives similar to this compound showed promising results in reducing tumor growth and improving cognitive functions .
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-19-12-17(9-8-15(19)10-11-22-20)24-21(26)23-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-9,12H,10-11,13H2,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFCNDNQTOGWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














